3-(4-methoxyphenyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide 3-(4-methoxyphenyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide
Brand Name: Vulcanchem
CAS No.: 933006-92-9
VCID: VC11907918
InChI: InChI=1S/C14H16N4O2S/c1-20-11-5-2-10(3-6-11)4-7-12(19)15-13-16-17-14-18(13)8-9-21-14/h2-3,5-6H,4,7-9H2,1H3,(H,15,16,19)
SMILES: COC1=CC=C(C=C1)CCC(=O)NC2=NN=C3N2CCS3
Molecular Formula: C14H16N4O2S
Molecular Weight: 304.37 g/mol

3-(4-methoxyphenyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide

CAS No.: 933006-92-9

Cat. No.: VC11907918

Molecular Formula: C14H16N4O2S

Molecular Weight: 304.37 g/mol

* For research use only. Not for human or veterinary use.

3-(4-methoxyphenyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide - 933006-92-9

Specification

CAS No. 933006-92-9
Molecular Formula C14H16N4O2S
Molecular Weight 304.37 g/mol
IUPAC Name N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-3-(4-methoxyphenyl)propanamide
Standard InChI InChI=1S/C14H16N4O2S/c1-20-11-5-2-10(3-6-11)4-7-12(19)15-13-16-17-14-18(13)8-9-21-14/h2-3,5-6H,4,7-9H2,1H3,(H,15,16,19)
Standard InChI Key QYLMYJGDKZGUBQ-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CCC(=O)NC2=NN=C3N2CCS3
Canonical SMILES COC1=CC=C(C=C1)CCC(=O)NC2=NN=C3N2CCS3

Introduction

Synthesis Pathway

The synthesis of 3-(4-methoxyphenyl)-N-{5H,6H- triazolo[3,4-b] thiazol-3-yl}propanamide typically involves:

  • Formation of the Triazolo[3,4-b]13thiazole Core:

    • The triazole-thiazole system is synthesized through a cyclization reaction involving thiosemicarbazides and α-halo ketones under acidic or basic conditions.

  • Attachment of the 4-Methoxyphenyl Group:

    • The aromatic methoxy-substituted phenyl group is introduced via electrophilic substitution or coupling reactions.

  • Amide Bond Formation:

    • The final step involves coupling the triazolo-thiazole derivative with 3-(4-methoxyphenyl)propanoic acid or its derivatives using a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Reaction Conditions:

  • Solvents: Ethanol or dimethylformamide (DMF)

  • Catalysts: Acidic or basic catalysts depending on the step

  • Temperature: Moderate heating (50–80°C)

Biological Activity and Applications

The unique structure of this compound suggests potential applications in pharmaceuticals and materials science due to the following properties:

Antimicrobial Activity

The triazolo-thiazole core is known for its antimicrobial properties. Compounds with similar structures have demonstrated activity against Gram-positive and Gram-negative bacteria as well as fungi.

Anticancer Potential

Triazole derivatives are widely studied for their anticancer properties due to their ability to inhibit enzymes critical for tumor growth. Molecular docking studies could reveal interactions with specific cancer-related targets.

Enzyme Inhibition

The heterocyclic structure may act as an inhibitor for enzymes such as kinases or proteases due to its ability to form hydrogen bonds and π-stacking interactions.

Analytical Characterization

To confirm the structure and purity of this compound, the following methods are typically employed:

Spectroscopic Techniques

  • NMR (Nuclear Magnetic Resonance):

    • Proton (1^1H) NMR signals for aromatic protons (~7 ppm) and methoxy group (~3.8 ppm).

    • Carbon (13^13C) NMR signals for amide carbon (~170 ppm) and aromatic carbons (~120–150 ppm).

  • IR (Infrared Spectroscopy):

    • Amide bond stretching (~1650 cm1^{-1}).

    • C-H stretching for aromatic rings (~3000 cm1^{-1}).

Mass Spectrometry

  • Molecular ion peak at m/z=290m/z = 290, confirming molecular weight.

Crystallography

X-ray diffraction can provide detailed structural information about bond lengths and angles in the fused heterocyclic system.

Comparative Analysis with Related Compounds

CompoundKey DifferenceBiological Activity
5-(4-Methoxyphenyl)-4H-1,2,4-triazol-3-ol Lacks thiazole ringAntifungal activity
N-(Benzothiophenyl)-acetamide derivatives Different heterocyclic coreAnti-inflammatory potential
Substituted thiazole-pyrrolidines Contains pyrrolidine instead of amideBroad-spectrum antimicrobial activity

Future Research Directions

Further studies are needed to:

  • Evaluate the compound's pharmacokinetics and toxicity profiles.

  • Perform molecular docking to identify potential biological targets.

  • Explore modifications to enhance solubility and bioavailability.

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